

Application Notes & Protocols: Reconstitution of Apelin-17 Acetate for In Vivo Injection

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Compound of Interest

Compound Name: Apelin-17 (human, bovine) acetate

Cat. No.: B14769729

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Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper reconstitution of Apelin-17 acetate for in vivo experimental use. Apelin-17 is a critical endogenous peptide ligand for the G-protein coupled receptor APJ, playing significant roles in cardiovascular regulation, fluid homeostasis, and energy metabolism[1][2][3]. The integrity, solubility, and bioactivity of the peptide are paramount for reproducible and reliable experimental outcomes. This guide details best practices for handling, solvent selection, step-by-step reconstitution, storage, and quality control, grounded in established biochemical principles to ensure maximal efficacy and experimental success.

Section 1: Product Information & Pre-Reconstitution Handling

Apelin-17 is a synthetic peptide, typically supplied as a lyophilized (freeze-dried) powder to ensure maximum stability. The acetate salt form improves solubility and stability. Improper handling of the lyophilized powder can introduce moisture or contaminants, compromising the peptide's integrity before the experiment even begins[4][5].

Table 1: Physicochemical Properties of Apelin-17 Acetate

Property	Value	Source(s)
CAS Number	217082-57-0	[6][7]
Molecular Formula	C ₉₆ H ₁₅₆ N ₃₄ O ₂₀ S	[6]
Average Molecular Wt.	~2138.6 Da	[6]
Appearance	White lyophilized solid	[6][8][9]
Purity	>95% (typically verified by HPLC)	[6]
Solubility	Soluble in sterile water or aqueous buffers	[6][7]

| Sequence | Lys-Phe-Arg-Arg-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe |[7] |

Protocol 1.1: Handling and Storage of Lyophilized Peptide

- Initial Storage: Upon receipt, immediately store the lyophilized Apelin-17 acetate in its original sealed vial at -20°C or, for long-term storage, at -80°C[5][9][10]. The container should be kept in a desiccator or with desiccant packs to prevent moisture absorption, which can hydrolyze the peptide[8][10].
 - Rationale: Low temperatures and desiccated conditions drastically reduce the rate of chemical degradation and hydrolysis, preserving the peptide's structure and activity for years[5][8].
- Equilibration Before Use: Before opening the vial, remove it from the freezer and allow it to warm to room temperature for at least 15-20 minutes in a desiccator[5][9][11].
 - Rationale: This critical step prevents atmospheric moisture from condensing on the cold peptide powder upon opening the vial. Moisture absorption can significantly decrease the long-term stability of the remaining lyophilized peptide and affect the accuracy of weighing[4][5].

Section 2: Vehicle Selection for In Vivo Administration

The choice of a reconstitution solvent, or "vehicle," is critical for in vivo studies. The ideal vehicle must fully dissolve the peptide without affecting its bioactivity and be biocompatible and non-toxic to the animal model.

- **Primary Recommendation:** For most in vivo applications (e.g., intravenous, intraperitoneal, subcutaneous injection), sterile, isotonic solutions are required to prevent cell lysis and minimize tissue irritation[12].
 - 0.9% Sodium Chloride (Normal Saline): Isotonic and widely used for in vivo injections. It is an excellent first choice for Apelin-17.
 - Phosphate-Buffered Saline (PBS), pH 7.4: Isotonic and buffered, which can help maintain a stable physiological pH for the peptide solution[12].
- **Secondary Option:**
 - Sterile Water: While Apelin-17 is soluble in water, this is a hypotonic solution. For direct injection, saline or PBS is strongly preferred. Sterile water is primarily used for preparing highly concentrated stock solutions that will be further diluted in an isotonic buffer before injection.
- **Avoid:** Organic solvents like DMSO or ethanol are generally unnecessary for the highly water-soluble Apelin-17 and can cause toxicity in vivo at higher concentrations[12].

Section 3: Step-by-Step Reconstitution Protocol

This protocol outlines the procedure for reconstituting Apelin-17 acetate to a 1 mg/mL stock solution. All procedures should be performed under sterile conditions (e.g., in a laminar flow hood).

Materials:

- Vial of lyophilized Apelin-17 acetate

- Sterile vehicle (e.g., 0.9% Normal Saline)
- Sterile, low-protein binding microcentrifuge tubes
- Sterile, calibrated micropipettes and tips
- Vortex mixer

Protocol 3.1: Reconstitution Procedure

- Preparation: Ensure the Apelin-17 vial and the sterile vehicle are at room temperature. Wipe the rubber stopper of the peptide vial and the vehicle vial with 70% ethanol and allow to air dry[11].
- Calculation: Determine the volume of vehicle needed.
 - Formula: $\text{Volume (mL)} = [\text{Amount of Peptide (mg)}] / [\text{Desired Concentration (mg/mL)}]$
 - Example (for a 1 mg vial to make a 1 mg/mL stock): $\text{Volume} = 1 \text{ mg} / 1 \text{ mg/mL} = 1 \text{ mL}$.
- Vehicle Addition: Using a sterile pipette, slowly add the calculated volume of the vehicle to the vial containing the lyophilized peptide. Angle the vial and dispense the liquid down the side of the glass, avoiding a direct stream onto the powder[11].
 - Rationale: This prevents aerosolization of the powder and promotes gentle initial wetting.
- Dissolution: Gently swirl the vial to dissolve the contents. If necessary, use a vortex mixer on a low setting for a few seconds. Allow the solution to sit for 5-10 minutes to ensure complete dissolution[11]. Avoid vigorous shaking, as this can cause aggregation or degradation of the peptide.
 - Rationale: Peptides are sensitive to mechanical stress. Gentle mixing is sufficient for dissolution and preserves the peptide's tertiary structure.
- Visual Inspection: Once dissolved, the solution should be clear and free of any visible particulates. If particulates are present, the solution may be passed through a sterile 0.22 μm syringe filter to ensure it is suitable for injection[13].

- Rationale: Particulate matter is a sign of incomplete dissolution or aggregation and is unsafe for parenteral administration.

Section 4: Post-Reconstitution Storage and Stability

Peptides in solution are far less stable than in their lyophilized form[8][9]. Proper storage of the reconstituted stock solution is essential to preserve its bioactivity.

- Aliquoting: Immediately after reconstitution, divide the stock solution into smaller, single-use aliquots in sterile, low-protein binding tubes. The volume of each aliquot should correspond to the amount needed for a single experiment or a single day of experiments.
 - Rationale: Aliquoting is the most effective way to prevent degradation caused by repeated freeze-thaw cycles[8][9][10]. Each cycle can shear the peptide and introduce ice crystal damage, reducing bioactivity.
- Storage:
 - Short-Term (1-7 days): Store aliquots at 2-8°C.
 - Long-Term (up to 1 month): Store aliquots frozen at -20°C[14].
 - Extended Long-Term (1-6 months): For maximum stability, store aliquots at -80°C[9][14].
- Usage: When needed, remove a single aliquot from the freezer and thaw it on ice or at room temperature. Once thawed, do not refreeze the remaining solution. Discard any unused portion of a thawed aliquot.

Section 5: Quality Control & Validation

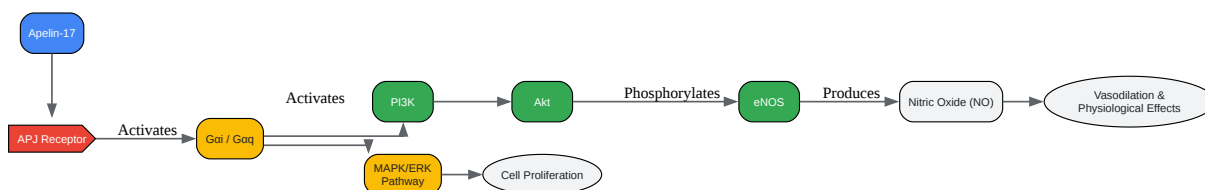
Ensuring the quality of the reconstituted peptide is a self-validating step in any experimental workflow.

- Mandatory QC:
 - Visual Inspection: As described above, the solution must be clear and particle-free[13].
- Recommended Advanced QC:

- Purity and Concentration: For rigorous studies, the purity and concentration of the reconstituted stock can be confirmed using High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry, respectively. This helps validate the supplier's specifications and ensures accurate dosing[15].
- Bioactivity Assay: The ultimate test of a reconstituted peptide is its biological activity. This can be confirmed in vitro before committing to expensive and time-consuming in vivo studies. For Apelin-17, a cell-based assay using cells expressing the APJ receptor (e.g., HEK293-APJ) can be used to measure a downstream effect, such as:
 - Inhibition of forskolin-stimulated cAMP accumulation[7][16].
 - Phosphorylation of ERK1/2[17].

Section 6: Apelin-17 Signaling Pathway Overview

Apelin-17 exerts its biological effects by binding to its cognate receptor, APJ, a Class A GPCR. This interaction initiates several downstream signaling cascades. The primary pathway involved in its cardiovascular effects is the G-protein-mediated activation of Phosphoinositide 3-kinase (PI3K). This leads to the phosphorylation and activation of Akt, which in turn phosphorylates endothelial nitric oxide synthase (eNOS), stimulating the production of nitric oxide (NO). NO acts as a potent vasodilator, contributing to the blood pressure-lowering effects of Apelin[1][2][18].

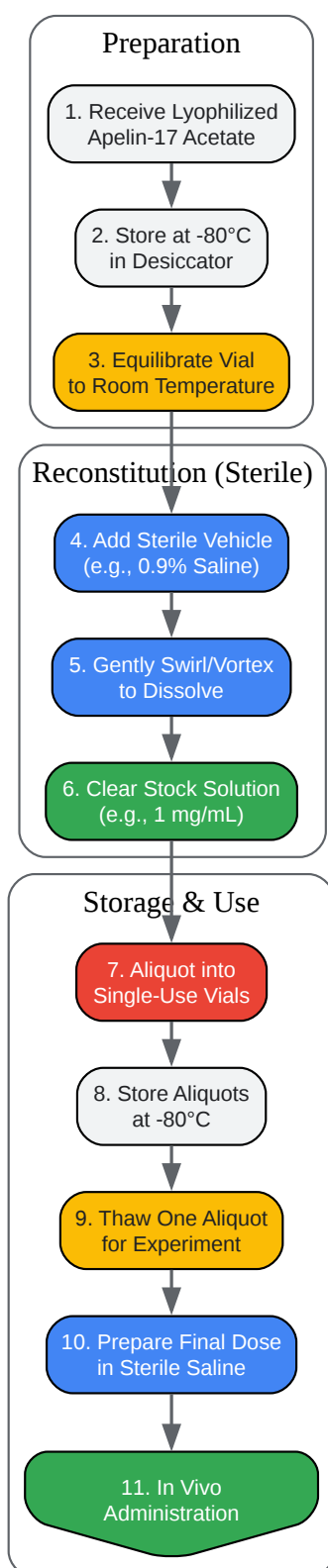


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Caption: Apelin-17/APJ Signaling Cascade.

Section 7: Experimental Workflow Visualization

The following diagram illustrates the logical flow from receiving the lyophilized peptide to its administration in an in vivo model. Adhering to this workflow ensures consistency and minimizes potential sources of error.



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Caption: Workflow for Apelin-17 Reconstitution.

Section 8: Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)
Peptide does not fully dissolve.	- Insufficient solvent volume.- Peptide has aggregated due to improper storage or handling.- Incorrect solvent choice.	- Briefly sonicate the solution in a water bath.- Increase the solvent volume to create a more dilute solution.- Verify that a recommended aqueous buffer was used. If aggregation is suspected, the peptide may be compromised.
Solution is cloudy or has particulates.	- Aggregation of the peptide.- Bacterial contamination.- Particulates from the vial or stopper.	- Filter the solution through a sterile 0.22 µm syringe filter before use[13].- If cloudiness persists, discard the solution as peptide aggregation or contamination may have occurred, which will affect bioactivity.
Loss of biological effect in vivo.	- Peptide degradation due to improper storage (e.g., multiple freeze-thaw cycles).- Incorrect dosage.- Adsorption of the peptide to plasticware.	- Always use fresh aliquots for each experiment. Avoid using a stock solution that has been repeatedly frozen and thawed[8][9].- Use low-protein binding tubes and labware.- Confirm peptide bioactivity with an in vitro assay.

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